N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Catalog No.
S2805061
CAS No.
941912-05-6
M.F
C19H22N2O3S
M. Wt
358.46
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)...

CAS Number

941912-05-6

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide

Molecular Formula

C19H22N2O3S

Molecular Weight

358.46

InChI

InChI=1S/C19H22N2O3S/c1-14(2)25(23,24)20-17-9-10-18-16(12-17)8-11-19(22)21(18)13-15-6-4-3-5-7-15/h3-7,9-10,12,14,20H,8,11,13H2,1-2H3

InChI Key

SYDPMUACHGHYTI-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3

Solubility

not available

Origin and Significance: Information on the specific origin of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is not readily available in scientific literature. However, the presence of the tetrahydroquinoline core structure suggests potential for interesting biological activities. Tetrahydroquinoline derivatives have been explored for their antitumor properties [].


Molecular Structure Analysis

Key Features: The molecule consists of three key functional groups:* A central tetrahydroquinoline core, a bicyclic ring system containing a nitrogen atom.* A benzyl group (benzene ring with a methylene bridge -CH2-) attached to the nitrogen atom in the tetrahydroquinoline ring, potentially influencing lipophilicity and interactions with biological targets [].* A propane-2-sulfonamide moiety (a sulfonamide group linked to a propane chain), which could contribute to hydrogen bonding and potential interactions with enzymes or receptors [].


Chemical Reactions Analysis

Synthesis: Scientific literature hasn't revealed a published synthesis route specific to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide. However, general synthetic strategies for tetrahydroquinoline derivatives and sulfonamides can be applied for its potential synthesis [].

Decomposition and Other Reactions: Due to the absence of specific research on this compound, information on decomposition pathways and other relevant reactions is unavailable.


Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are not available in scientific publications for this specific compound.

There is no current research available on the mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide. However, based on the presence of the tetrahydroquinoline core, it might possess similar properties to other tetrahydroquinoline derivatives, which have been investigated for their potential to target enzymes or receptors in biological systems [].

Future Research Directions

Given the presence of the tetrahydroquinoline core, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide could be a promising candidate for further investigation. Here are some potential areas for future research:

  • Synthesis and characterization of the compound.
  • Evaluation of its biological activities, such as antitumor or other pharmacological properties.
  • Investigation of its mechanism of action, if it exhibits any biological effects.
  • Safety assessment to determine potential hazards.

XLogP3

2.5

Dates

Modify: 2023-08-17

Explore Compound Types